Zymostenol

Vue d'ensemble

Description

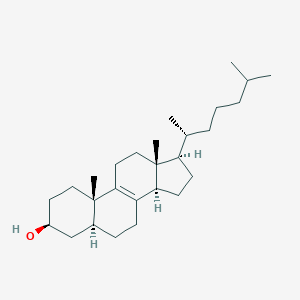

Il s'agit d'un intermédiaire stérol qui joue un rôle crucial dans la voie de biosynthèse du cholestérol, en particulier dans la conversion du lanostérol en cholestérol . Le zymosténol est structurellement similaire au cholestérol, mais diffère par la position et le nombre de doubles liaisons dans le cycle stérol .

Applications De Recherche Scientifique

Zymostenol has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of cholesterol and other sterols.

Biology: Studied for its role in the cholesterol biosynthesis pathway and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic applications in treating cholesterol-related disorders.

Industry: Used in the production of sterol-based products and as a research tool in the study of sterol metabolism

Mécanisme D'action

Target of Action

Zymostenol primarily targets the Emopamil-Binding Protein (EBP) . EBP is an endoplasmic reticulum membrane protein involved in cholesterol biosynthesis, autophagy, and oligodendrocyte formation . It also acts as a retinoic acid receptor-related orphan receptor γ (RORγ) agonist .

Mode of Action

This compound interacts with its target, EBP, by exploiting its positively-charged amine group to mimic the carbocationic sterol intermediate . This interaction facilitates the conversion of Δ8-sterols (e.g., zymosterol and this compound) to their corresponding 7-isomers .

Biochemical Pathways

This compound is a late-stage precursor in the biosynthesis of cholesterol . It is part of the cholesterol synthesis pathway, specifically the Kandutsch-Russell and Bloch pathways . The conversion of this compound into cholesterol occurs in the endoplasmic reticulum .

Pharmacokinetics

It is known that this compound accumulates quickly in the plasma membrane coming from the cytosol . The movement of this compound across the cytosol is more than twice as fast as the movement of cholesterol itself .

Result of Action

This compound enhances the formation of myelin basic protein-positive (MBP+) oligodendrocytes from mouse epiblast stem cell-derived oligodendrocyte progenitor cells . It also arrests the MCF-7 cell cycle in the G0-G1 phase .

Action Environment

The relative use of the Bloch and modified K–R pathways, which involve this compound, is highly variable, tissue-specific, flux-dependent, and epigenetically fixed . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as the specific tissue type and cellular environment.

Analyse Biochimique

Biochemical Properties

Zymostenol is a biosynthetic precursor of cholesterol in the Kandutsch-Russell pathway . It differs from cholesterol in the position and number of double bonds . The conversion of this compound into cholesterol occurs in the endoplasmic reticulum . The enzymes involved in this process include sterol Δ7-Δ8 isomerase .

Cellular Effects

This compound has been shown to influence cell differentiation and autophagy . It accumulates in cells following administration of microsomal antiestrogen-binding site (AEBS) ligands, such as tamoxifen, which are associated with cell differentiation and a protective type of autophagy .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into cholesterol in the endoplasmic reticulum . This process is catalyzed by the enzyme sterol Δ7-Δ8 isomerase . The conversion of this compound into cholesterol is a crucial step in the cholesterol biosynthesis pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to influence membrane organization and dynamics in fluid and gel phase membranes . The effect of this compound on these properties is similar to that of cholesterol and its other biosynthetic precursor, lathosterol .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, specifically the Kandutsch-Russell pathway . It is converted into cholesterol in the endoplasmic reticulum, a process that involves the enzyme sterol Δ7-Δ8 isomerase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It accumulates quickly in the plasma membrane coming from the cytosol . The movement of this compound across the cytosol is more than twice as fast as the movement of cholesterol itself .

Subcellular Localization

This compound is localized in the endoplasmic reticulum where it is converted into cholesterol . The movement of this compound across the cytosol to the plasma membrane is faster than that of cholesterol, indicating a unique subcellular localization and movement pattern for this compound .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le zymosténol peut être synthétisé par la réduction du zymostérol, un autre intermédiaire de la voie de biosynthèse du cholestérol. Le processus de réduction implique généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de zymosténol implique la fermentation de levures ou d'autres micro-organismes génétiquement modifiés pour surproduire des intermédiaires stérols. Le processus de fermentation est suivi d'étapes d'extraction et de purification pour isoler le zymosténol .

Analyse Des Réactions Chimiques

Types de réactions

Le zymosténol subit diverses réactions chimiques, notamment :

Oxydation : Le zymosténol peut être oxydé pour former du zymostérol.

Réduction : Le zymosténol peut être réduit pour former du lathosterol.

Isomérisation : Le zymosténol peut être isomérisé pour former d'autres intermédiaires stérols.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont couramment utilisés.

Isomérisation : Les réactions d'isomérisation nécessitent souvent des enzymes ou des catalyseurs spécifiques dans des conditions contrôlées.

Principaux produits

Oxydation : Zymostérol

Réduction : Lathosterol

Isomérisation : Divers intermédiaires stérols

Applications de la recherche scientifique

Le zymosténol a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse du cholestérol et d'autres stérols.

Biologie : Étudié pour son rôle dans la voie de biosynthèse du cholestérol et ses effets sur les processus cellulaires.

Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement des troubles liés au cholestérol.

Industrie : Utilisé dans la production de produits à base de stérols et comme outil de recherche dans l'étude du métabolisme des stérols

Mécanisme d'action

Le zymosténol exerce ses effets en agissant comme précurseur dans la voie de biosynthèse du cholestérolCette conversion est une étape cruciale dans la production de cholestérol, qui est essentiel pour maintenir la structure membranaire, la signalisation cellulaire et la synthèse des hormones stéroïdiennes et des acides biliaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Zymostérol : Un autre intermédiaire de la voie de biosynthèse du cholestérol, qui diffère du zymosténol par la position des doubles liaisons.

Lathosterol : Un produit en aval du zymosténol dans la voie de biosynthèse du cholestérol.

Lanostérol : Le premier intermédiaire stérol de la voie de biosynthèse du cholestérol

Unicité

Le zymosténol est unique en raison de son rôle spécifique dans la voie de biosynthèse du cholestérol et de ses propriétés structurelles. Contrairement aux autres intermédiaires stérols, le zymosténol a une position et un nombre distincts de doubles liaisons, ce qui influence sa réactivité et sa fonction dans le processus de biosynthèse .

Activité Biologique

Zymostenol, a sterol intermediate in the cholesterol biosynthesis pathway, has garnered attention for its biological activities and implications in various physiological processes. This article delves into the biological activity of this compound, highlighting its metabolic pathways, effects on membrane properties, and potential clinical relevance.

This compound (C27H46O) is a synthetic compound with a molecular weight of 386.66 g/mol. It is characterized by its solubility in organic solvents such as chloroform, tetrahydrofuran (THF), and benzene, and is typically stored at -20°C for stability. Its purity is reported to be greater than 95% as determined by NMR spectroscopy .

| Property | Value |

|---|---|

| Chemical Formula | C27H46O |

| Molecular Weight | 386.66 g/mol |

| Purity | >95% (NMR) |

| Solubility | CHCl3, THF, Benzene |

| Storage | -20°C |

Metabolic Pathways

This compound serves as a precursor to both cholesterol and ergosterol. In human fibroblasts, this compound is rapidly converted to cholesterol primarily in the rough endoplasmic reticulum (ER). Research indicates that this compound moves quickly to the plasma membrane with a half-time of approximately 9 minutes, which is notably faster than cholesterol . This rapid turnover suggests an active role in maintaining membrane integrity and fluidity.

Key Findings:

- Conversion Rate : this compound is converted to cholesterol at a significant rate, with half of the newly synthesized cholesterol returning to the plasma membrane within 30 minutes of this compound uptake.

- Subcellular Distribution : this compound accumulates in a sterol-rich intracellular membrane before reaching the plasma membrane, indicating a complex internal trafficking mechanism .

Membrane Properties

This compound's ability to influence membrane dynamics has been studied extensively. Unlike cholesterol and ergosterol, this compound does not induce liquid-ordered phase formation in lipid membranes, which limits its capacity to modulate passive membrane permeability . This characteristic may affect cellular signaling and interactions with other membrane components.

Comparative Analysis of Sterols

| Sterol | Liquid-Ordered Phase Formation | Membrane Permeability Modulation |

|---|---|---|

| This compound | No | Marginal |

| Cholesterol | Yes | High |

| Ergosterol | Yes | Moderate |

Clinical Relevance

This compound's role in cholesterol biosynthesis links it to various metabolic disorders. For instance, in Smith-Lemli-Opitz syndrome (SLOS), characterized by impaired cholesterol synthesis due to mutations in the Dhcr7 gene, this compound levels can be altered. This syndrome highlights the importance of sterols in developmental processes and cellular health .

Case Studies

- Smith-Lemli-Opitz Syndrome : Patients exhibit elevated levels of 7-dehydrocholesterol (7-DHC), a direct precursor of this compound. The accumulation of 7-DHC-derived oxysterols has been shown to reduce cell viability and induce differentiation in neuronal cells .

- Antioxidant Treatments : In SLOS models, antioxidant treatments have been observed to reduce harmful oxysterols derived from 7-DHC, suggesting that managing sterol levels could mitigate some pathological effects associated with this compound metabolism .

Propriétés

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETLKNDKQOXZRP-XTGBIJOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205162 | |

| Record name | Zymostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Cholest-8-en-3beta-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-97-2 | |

| Record name | Δ8-Cholestenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zymostenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zymostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZYMOSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3GY707BLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Cholest-8-en-3beta-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.